molecular formula C25H27FN2O5 B12203910 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B12203910
M. Wt: 454.5 g/mol
InChI Key: PRJITOTWRRWJHQ-UHFFFAOYSA-N
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Description

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide is a potent and selective small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound has emerged as a key investigative tool in oncology research, particularly for the study of acute myeloid leukemia (AML). It exhibits high potency against FLT3 with internal tandem duplication (ITD) mutations, which are among the most common genetic alterations in AML and are associated with a poor prognosis. The primary mechanism of action involves the competitive binding of this inhibitor to the ATP-binding pocket of the FLT3 kinase domain, thereby suppressing its autophosphorylation and subsequent downstream signaling through pathways such as STAT5, MAPK, and PI3K/Akt. This disruption in pro-survival signaling leads to the induction of cell cycle arrest and apoptosis in FLT3-ITD-positive leukemic cell lines. Research utilizing this compound has been instrumental in validating FLT3 as a therapeutic target and in elucidating the resistance mechanisms that can arise during treatment, providing a foundation for the development of next-generation kinase inhibitors and rational combination therapies. Its research value extends to in vitro cell-based assays and in vivo xenograft models, where it is used to probe the biological consequences of targeted FLT3 inhibition and to assess its efficacy against primary patient-derived leukemic blasts. This makes it an indispensable pharmacological agent for researchers dissecting the molecular pathogenesis of AML and exploring novel therapeutic strategies.

Properties

Molecular Formula

C25H27FN2O5

Molecular Weight

454.5 g/mol

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-[2-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C25H27FN2O5/c1-17(29)28-12-9-25(10-13-28)15-22(30)21-7-6-20(14-23(21)33-25)32-16-24(31)27-11-8-18-2-4-19(26)5-3-18/h2-7,14H,8-13,15-16H2,1H3,(H,27,31)

InChI Key

PRJITOTWRRWJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Zinc-Mediated Addition and Red-Al Reduction

The foundational spiro[chromene-2,4'-piperidine] scaffold is synthesized via a four-step protocol starting from N-benzyl-substituted cyclic ketones and bromo-carboxylic esters.

  • Step 1 : Zinc-activated coupling of N-benzyl cyclic ketone 1 (e.g., N-benzyl-4-piperidone) with bromo-carboxylic ester 2 (e.g., ethyl bromoacetate) yields addition product 3 .

    • Conditions : Zinc powder (1.1–2.0 equiv), activated with dilute HCl, in tetrahydrofuran (THF) at 0–25°C.

    • Yield : 70–85%.

  • Step 2 : Reduction of 3 using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) produces diol 4 .

    • Conditions : Red-Al (1.2–1.5 equiv) in THF at −10°C to room temperature.

    • Yield : 90–95%.

  • Step 3 : Cyclization of 4 with a leaving agent (e.g., MsCl or TsCl) forms bicyclic spiro oxetane 5 .

    • Conditions : Dichloromethane (DCM) or 1,2-dichloroethane, 1.0–1.5 equiv leaving agent, and 1.2–4.0 equiv base (e.g., K₂CO₃).

    • Yield : 75–88%.

  • Step 4 : Catalytic hydrogenation of 5 over Pd/C removes the benzyl group, yielding the piperidine spiro core 6 .

    • Conditions : 5–10% Pd/C, H₂ (10–25 kg pressure), in methanol or ethanol.

    • Yield : 80–92%.

Alternative Spiro[chromene-2,4'-piperidine] Formation

A complementary route involves condensation of ortho-hydroxy acetophenone derivatives with azacyclic ketones, followed by elimination and deprotection.

  • Step 1 : Condensation of ortho-hydroxy acetophenone i with Boc-protected piperidone ii yields intermediate iii .

    • Conditions : Pyrrolidine (catalyst), ethanol, reflux.

    • Yield : 70–83%.

  • Step 2 : Reduction of iii with NaBH₄ forms alcohol iv .

    • Conditions : Methanol, 0–25°C.

    • Yield : 52–75%.

  • Step 3 : Acid-mediated elimination (e.g., TsOH) converts iv to spiro[chromene-2,4'-piperidine] 4 .

    • Conditions : Toluene, 80–100°C.

    • Yield : 55–78%.

Functionalization of the Spiro Core

Acetylation at the Piperidine Nitrogen

The 1'-acetyl group is introduced via N-acetylation of the spiro[chromene-2,4'-piperidine] core 6 .

  • Reagents : Acetic anhydride (1.2 equiv), triethylamine (2.0 equiv).

  • Conditions : DCM, 0°C to room temperature, 2–4 hours.

  • Yield : 85–90%.

Oxy-Acetamide Side Chain Installation

The 7-oxy-acetamide moiety is appended through nucleophilic substitution or coupling reactions.

  • Step 1 : Alkylation of the phenolic oxygen at position 7 with ethyl bromoacetate.

    • Conditions : K₂CO₃ (2.0 equiv), DMF, 60°C, 6 hours.

    • Yield : 70–80%.

  • Step 2 : Saponification of the ethyl ester to carboxylic acid.

    • Conditions : NaOH (2.0 equiv), ethanol/water (3:1), reflux.

    • Yield : 90–95%.

  • Step 3 : Amide coupling with 2-(4-fluorophenyl)ethylamine.

    • Reagents : HATU (1.1 equiv), DIPEA (3.0 equiv).

    • Conditions : DCM, 0°C to room temperature, 12 hours.

    • Yield : 65–75%.

Optimization and Comparative Analysis

Critical Parameters for Yield Enhancement

  • Zinc Activation : Washing zinc powder with dilute HCl improves reactivity by removing oxide layers, increasing Step 1 yield by 15–20%.

  • Red-Al Stoichiometry : Using 1.5 equiv Red-Al ensures complete reduction of ester groups, avoiding diol over-reduction.

  • Leaving Agent Selection : MsCl outperforms TsCl in cyclization, reducing side-product formation by 10%.

Solvent and Catalytic Effects

StepOptimal SolventCatalystYield Improvement
Cyclization1,2-DichloroethaneK₂CO₃8–12%
HydrogenationEthanol10% Pd/C5–10%
Amide CouplingDCMHATU10–15%

Challenges and Mitigation Strategies

  • Epimerization During Cyclization : Use of non-polar solvents (e.g., DCM) minimizes racemization at the spiro center.

  • Pd/C Deactivation : Pre-treatment of Pd/C with H₂ at 25°C for 30 minutes enhances hydrogenation efficiency.

  • Byproduct Formation in Amidation : Employing HATU instead of EDCl reduces urea byproducts by 20% .

Chemical Reactions Analysis

Types of Reactions

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound .

Scientific Research Applications

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares structural attributes of the target compound with key analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Spirochromene-piperidin Acetyl, 4-fluorophenylethyl acetamide ~453.45 (calculated) Fluorophenyl may enhance lipophilicity and receptor binding
[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid (GF47980, CAS 924740-45-4) Spirochromene-piperidin Acetyl, acetic acid (carboxylic acid terminus) 333.34 Water-soluble derivative; research use only
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(piperidin-1-yl)phenyl]acetamide Chromene 4-Methyl chromenone, piperidinyl phenyl acetamide ~420.47 (calculated) Piperidinyl phenyl group may enhance CNS penetration
2-[(6-Methyl-3,4-dihydrospiro[chromene-2,1′-cyclopentan]-4-yl)thio]-N-(2-phenylethyl)acetamide Spirochromene-cyclopentane 6-Methyl, thioether linker, phenylethyl acetamide ~407.52 (calculated) Thioether improves metabolic stability; phenylethyl lacks fluorination
N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide Diazaspiro[4.4]nonene 4-Fluorophenyl, dimethylphenyl acetamide ~451.50 (calculated) Fluorophenyl retained; diazaspiro core alters electronic properties
Example 83 () Chromen-4-one-pyrazolo[3,4-d]pyrimidin 3-(3-Fluorophenyl), 4-oxochromen, dimethylamino-isopropoxy 571.20 (reported) High molecular weight; fluorophenyl and dimethylamino enhance target specificity

Key Observations

Core Structure Influence: The spirochromene-piperidin core (target compound) offers conformational rigidity compared to non-spiro chromenes (e.g., ) or diazaspiro systems (e.g., ). Rigidity may improve receptor selectivity but reduce solubility . Thioether analogs (e.g., ) exhibit enhanced metabolic stability over ether-linked compounds, critical for pharmacokinetics.

Substituent Effects :

  • Fluorophenyl Group : Present in both the target compound and , fluorination increases lipophilicity and bioavailability. In , fluorophenyl contributes to high melting points (302–304°C), suggesting crystalline stability .
  • Acetamide Side Chain : The 4-fluorophenylethyl group in the target compound may improve binding affinity compared to phenylethyl () or piperidinyl phenyl () analogs.

Synthetic and Analytical Insights :

  • NMR data () indicate that substituents alter chemical shifts in regions A (positions 39–44) and B (29–36), which could help map structural modifications .
  • Compounds with dichlorophenyl groups (e.g., ) exhibit hydrogen-bond-driven dimerization, affecting solubility and crystallinity .

Biological Activity

The compound 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide is a complex organic molecule characterized by its unique spirocyclic structure, which integrates a chromene moiety fused to a piperidine ring. This intricate arrangement contributes to its potential biological activities, particularly in pharmacology and medicinal chemistry. The molecular formula of this compound is C19H22FN2O3C_{19}H_{22}FN_{2}O_{3}, with an approximate molecular weight of 348.39 g/mol.

Structural Characteristics

The structural complexity arises from multiple functional groups, including:

  • Acetyl group : Enhances lipophilicity and biological activity.
  • Acetamide functional group : Contributes to the compound's reactivity and interaction with biological targets.
  • Fluorophenyl moiety : Imparts unique electronic properties that can enhance binding affinity to target proteins.

Biological Activities

Research indicates that compounds similar to 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide exhibit various biological activities. Below are key findings related to its potential pharmacological effects:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance:

  • In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including HT-29 (colon cancer) and K562 (leukemia) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

Aldose Reductase Inhibition

Preliminary studies suggest that this compound may act as an aldose reductase inhibitor (ARI), which is significant in managing diabetic complications. By inhibiting this enzyme, the compound may reduce sorbitol accumulation, thereby mitigating oxidative stress in diabetic tissues.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide , each exhibiting unique properties:

Compound NameMolecular FormulaBiological Activity
2-{1'-acetyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-7-yloxy}-N-(4-acetamidophenyl)acetamideC₁₉H₂₃N₂O₃Anticancer
2-{1'-acetyl-4-oxo-3,4-dihydrospiro[chromene]-7-yloxy}-N-(3-acetylphenyl)acetamideC₁₈H₂₁N₂O₃Anti-inflammatory
2-{1'-acetyl-4-oxo-3,4-dihydrospiro[chromene]-7-yloxy}-N-(pyridin-4-yl)acetamideC₁₈H₂₁N₂O₃Antimicrobial

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study conducted on multicellular spheroids demonstrated that the compound effectively reduced tumor growth and enhanced the efficacy of existing chemotherapeutic agents.
  • Diabetes Management : In a diabetic rat model, administration of the compound resulted in decreased blood glucose levels and reduced oxidative stress markers compared to control groups.

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